molecular formula C12H8BrF B3053415 2-Bromo-4-fluoro-1,1'-biphenyl CAS No. 53591-98-3

2-Bromo-4-fluoro-1,1'-biphenyl

Cat. No.: B3053415
CAS No.: 53591-98-3
M. Wt: 251.09 g/mol
InChI Key: IGMOABJCVUOIRU-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1,1'-biphenyl (C₁₂H₈BrF) is a halogenated biphenyl derivative characterized by a bromine atom at the 2-position and a fluorine atom at the 4-position of one phenyl ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, which are critical for constructing complex aromatic systems in pharmaceuticals and materials science . Its molecular weight is 251.03 g/mol, and its structural features (electron-withdrawing halogens) influence its reactivity, solubility, and physicochemical properties.

Properties

IUPAC Name

2-bromo-4-fluoro-1-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMOABJCVUOIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201808
Record name 2-Bromo-4-fluoro-1,1'-biphenyl
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Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53591-98-3
Record name 2-Bromo-4-fluoro-1,1′-biphenyl
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Record name 2-Bromo-4-fluoro-1,1'-biphenyl
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Record name 2-Bromo-4-fluoro-1,1'-biphenyl
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Record name 2-bromo-4-fluoro-1,1'-biphenyl
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Record name 2-BROMO-4-FLUORO-1,1'-BIPHENYL
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-4-fluoro-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst and involves the coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

Another method involves the diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst. This method uses isopropyl nitrite as the diazotising reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid .

Industrial Production Methods

Industrial production of 2-Bromo-4-fluoro-1,1’-biphenyl often employs scalable synthetic routes such as the Suzuki–Miyaura coupling due to its efficiency and high yield. The use of palladium catalysts and organoboron reagents is common in industrial settings to ensure consistent and high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki–Miyaura coupling, the product is typically a biphenyl derivative with new carbon-carbon bonds .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1,1’-biphenyl in chemical reactions involves the formation of new carbon-carbon bonds through cross-coupling reactions. The palladium catalyst facilitates the oxidative addition and transmetalation steps, leading to the formation of the desired product .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-bromo-4-fluoro-1,1'-biphenyl with key analogs, highlighting substituent effects:

Compound Name Substituents Molecular Weight (g/mol) Estimated log P* Synthesis Method Key Applications
This compound 2-Br, 4-F 251.03 ~3.5 Suzuki coupling Pharmaceutical intermediates
3-Bromo-4-fluoro-1,1'-biphenyl 3-Br, 4-F 251.03 ~3.5 Analogous cross-coupling Material science precursors
4-Bromo-4'-nitro-1,1'-biphenyl 4-Br, 4'-NO₂ 294.11 ~3.9 Nitration/bromination Explosives, dyes
4-Bromo-2-methylbiphenyl 4-Br, 2-CH₃ 247.14 ~3.8 Cross-coupling Liquid crystals, polymers
4-Bromo-4'-chloro-1,1'-biphenyl 4-Br, 4'-Cl 267.53 ~4.2 Ullmann reaction Agrochemical intermediates

*log P estimates derived from biphenyl and chlorobiphenyl data , adjusted for halogen electronegativity and steric effects.

Key Observations:
  • Substituent Position: The 2-bromo-4-fluoro isomer exhibits distinct electronic effects compared to 3-bromo-4-fluoro derivatives.
  • Halogen Effects : Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic substitutions. Bromine’s larger atomic radius increases molecular weight and lipophilicity, as seen in the higher log P of 4-bromo-4'-chloro-biphenyl (~4.2) .
  • Nitro Group Impact : The nitro substituent in 4-bromo-4'-nitro-biphenyl significantly elevates reactivity (e.g., in electrophilic aromatic substitution) but reduces stability due to oxidative sensitivity .

Biological Activity

2-Bromo-4-fluoro-1,1'-biphenyl is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound contains both bromine and fluorine substituents on a biphenyl backbone. This combination enhances its lipophilicity and metabolic stability, potentially increasing its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The presence of bromine facilitates nucleophilic substitution reactions, while fluorine influences the electronic properties of the biphenyl system, enhancing its reactivity and selectivity in biological contexts.

Key Mechanisms:

  • Receptor Agonism: The compound acts as an agonist for certain receptors, influencing cellular signaling pathways.
  • Glucose Uptake Enhancement: It has been shown to enhance glucose uptake in adipocytes.
  • Anti-inflammatory Properties: It inhibits the release of pro-inflammatory mediators from macrophages, suggesting potential anti-inflammatory effects.

Biological Activity Data

Biological Activity Observations
Glucose UptakeEnhanced in adipocytes
Secretion of GLP-1Stimulated from enteroendocrine cells
Inhibition of InflammationReduced pro-inflammatory mediator release from macrophages

Case Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced the release of TNF-alpha and IL-6 from activated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Metabolic Regulation

In vitro experiments indicated that this compound could enhance insulin sensitivity in muscle cells. This property may have implications for diabetes treatment, particularly in modulating glucose metabolism.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Differences Unique Features
4-FluorobiphenylLacks the bromine atomLess hydrophobic
4-MethylbiphenylLacks the fluorine atomAffects reactivity and interactions
2-Bromo-4-fluoro-4'-methyl-biphenylContains a methyl groupEnhanced metabolic stability

Research Findings

Recent studies have focused on optimizing the pharmacokinetic profile of compounds related to biphenyl structures. For instance, modifications to increase aqueous solubility while maintaining biological activity have shown promise in developing new therapeutic agents targeting metabolic disorders and inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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